2-(2-三氟甲基苯基)烟酸

描述

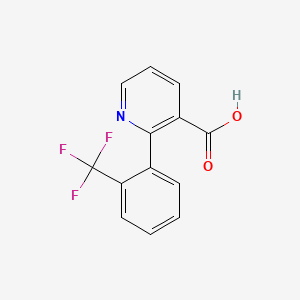

“2-(2-Trifluoromethylphenyl)nicotinic acid” is a chemical compound that is white to light brown in color and appears as a powder or crystal . It is an intermediate for agrochemical fungicides .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-(2-Trifluoromethylphenyl)nicotinic acid”, has been a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the inhibition of hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles .Molecular Structure Analysis

The molecular formula of “2-(2-Trifluoromethylphenyl)nicotinic acid” is C7H4F3NO2 . The molecular weight is 191.11 g/mol . More detailed structural analysis would require specific spectroscopic techniques .Physical And Chemical Properties Analysis

“2-(2-Trifluoromethylphenyl)nicotinic acid” is a solid at 20 degrees Celsius . It appears as a white to light brown powder or crystal .科学研究应用

脂质分布修改

2-(2-三氟甲基苯基)烟酸因其有效的脂质调节作用而得到认可,尤其是其降低低密度脂蛋白 (LDL) 和极低密度脂蛋白 (VLDL) 胆固醇水平,同时提高高密度脂蛋白 (HDL) 胆固醇的能力。脂质分布的这种改变对于冠状动脉疾病的管理和预防至关重要。该化合物的有效性归因于它与 G 蛋白偶联受体 109A 的相互作用,这导致 HDL 胆固醇水平的有利变化。此外,新兴的研究强调了其非脂质介导的抗炎作用,例如增强脂联素分泌,为动脉粥样硬化保护提供了一种新方法 (Digby, Lee, & Choudhury, 2009)。

动脉粥样硬化管理

烟酸的缓释制剂已证明在减缓动脉粥样硬化的进展方面有效,在某些情况下,可诱导已接受稳定他汀类药物治疗的患者的病情好转。其改变脂质分布的能力,特别是通过增加 HDL 胆固醇和减少脂蛋白(a),在其用于动脉粥样硬化管理中发挥着重要作用。这使其成为治疗方案的宝贵补充,尤其是在他汀单药治疗无法达到脂质目标或需要纠正特定脂质异常时 (McCormack & Keating, 2005)。

抗炎作用和基因表达

最近的研究揭示了烟酸的非脂质介导的抗炎作用,除了脂质调节外,还提供了对其全面心血管益处的见解。这些作用包括直接增强脂联素分泌,这展示了一种新的动脉粥样硬化保护作用。此外,发现烟酸会影响各种组织中的基因表达,为其对血浆脂质和其他以前无法解释的益处(例如在临床治疗中观察到的胰岛素抵抗)的影响提供了潜在机制 (Kang, Kim, & Youn, 2011)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-(2-Trifluoromethylphenyl)nicotinic acid, a derivative of niacin, is the lipid metabolism . Niacin is known to modify high LDL-C (low-density lipoprotein cholesterol) as well as low HDL-C (high-density lipoprotein cholesterol), high lipoprotein a, and hypertriglyceridemia .

Mode of Action

The compound interacts with its targets by modifying the lipid profile. It is considered a valuable agent for therapy to modify high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .

Biochemical Pathways

The pyridine ring of nicotine and related alkaloids, which includes 2-(2-Trifluoromethylphenyl)nicotinic acid, is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .

Pharmacokinetics

It is known that niacin, the parent compound, can be administered orally and is gradually released over a period of time .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the modification of the lipid profile. It helps in reducing the risk of myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .

生化分析

Biochemical Properties

2-(2-Trifluoromethylphenyl)nicotinic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with nicotinic acetylcholine receptors, which are ionotropic receptors that respond to the neurotransmitter acetylcholine . These interactions can influence a range of neuronal activities, including signaling pathways and metabolic processes. Additionally, 2-(2-Trifluoromethylphenyl)nicotinic acid may interact with enzymes involved in the metabolism of nicotinic acid derivatives, further highlighting its biochemical significance .

Cellular Effects

The effects of 2-(2-Trifluoromethylphenyl)nicotinic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nicotinic acetylcholine receptors in hepatocytes, thereby affecting metabolic adaptation and defensive programs against metabolic dysfunction . Furthermore, 2-(2-Trifluoromethylphenyl)nicotinic acid may impact mitochondrial function, influencing oxidative stress, calcium homeostasis, and mitochondrial dynamics .

Molecular Mechanism

At the molecular level, 2-(2-Trifluoromethylphenyl)nicotinic acid exerts its effects through various binding interactions with biomolecules. It can bind to nicotinic acetylcholine receptors, leading to the activation or inhibition of these receptors and subsequent changes in cellular signaling pathways . Additionally, this compound may interact with enzymes involved in the metabolism of nicotinic acid derivatives, influencing their activity and the overall metabolic flux . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Trifluoromethylphenyl)nicotinic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biochemical and cellular effects . Over time, 2-(2-Trifluoromethylphenyl)nicotinic acid may exhibit changes in its activity due to degradation or interactions with other biomolecules, which can influence its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(2-Trifluoromethylphenyl)nicotinic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as disruptions in mitochondrial function and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving 2-(2-Trifluoromethylphenyl)nicotinic acid.

Metabolic Pathways

2-(2-Trifluoromethylphenyl)nicotinic acid is involved in various metabolic pathways, particularly those related to the metabolism of nicotinic acid derivatives. This compound interacts with enzymes such as nicotinate phosphoribosyltransferase, which plays a role in the salvage pathway of nicotinic acid metabolism . These interactions can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 2-(2-Trifluoromethylphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, nicotinate transporters from the NiaP family have been identified as potential candidates for the uptake of this compound in various organisms . These transporters facilitate the movement of 2-(2-Trifluoromethylphenyl)nicotinic acid across cellular membranes, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 2-(2-Trifluoromethylphenyl)nicotinic acid is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

属性

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)11-9(12(18)19)5-3-7-17-11/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZIJBXDNMQYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680772 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225923-56-7 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)

![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)

![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)

![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)